molecular formula C20H16N6O B12214067 3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol

3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol

Cat. No.: B12214067
M. Wt: 356.4 g/mol
InChI Key: OBSLVUUJNDCGTN-UHFFFAOYSA-N
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Description

3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core.

Properties

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

IUPAC Name

3-[10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C20H16N6O/c1-12-6-13(2)8-15(7-12)26-19-17(10-22-26)20-23-18(24-25(20)11-21-19)14-4-3-5-16(27)9-14/h3-11,27H,1-2H3

InChI Key

OBSLVUUJNDCGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol has several scientific research applications:

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The phenol group at position 8 introduces polarity, improving aqueous solubility relative to non-polar substituents (e.g., methylthio groups in ). The 3,5-dimethylphenyl group may enhance lipophilicity, affecting membrane permeability.

Biological Activity

The compound 3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a heterocyclic organic compound that has gained attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, often starting from simpler pyrazole derivatives and incorporating the triazole and pyrimidine moieties. The detailed synthesis pathway typically includes:

  • Formation of the Pyrazole Ring : Using appropriate reagents to create the hydropyrazolo structure.
  • Triazole Integration : Employing cyclization reactions to incorporate the triazole ring.
  • Final Modifications : Introducing the phenolic group and ensuring proper substitution patterns.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor activity. For instance:

  • Cytotoxicity Studies : In vitro assays using the MTT method demonstrated cytotoxic effects against various cancer cell lines. A related compound showed an IC50 value of 24.5 µM against mammary adenocarcinoma cells (LM3), comparable to that of cisplatin (30.3 µM) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Cell Proliferation : By interfering with cellular signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituents on the Phenyl Ring : The presence of 3,5-dimethyl groups enhances lipophilicity and potential interactions with cellular targets.
  • Heterocyclic Framework : The integration of pyrazole and triazole rings contributes to its biological profile by providing multiple points for interaction with biomolecules.

Data Table: Biological Activity Overview

Activity TypeAssay MethodCell LineIC50 (µM)Reference
Antitumor ActivityMTT AssayLM3 (Mammary Adenocarcinoma)24.5
Antitumor ActivityMTT AssayLMM3TBDTBD
Antitumor ActivityMTT AssayLP07 (Lung Adenocarcinoma)TBDTBD

Case Studies

Recent studies have explored various derivatives of this compound in different biological contexts:

  • Anticancer Studies : A series of derivatives were tested for their ability to inhibit tumor growth in animal models, showing promising results that warrant further investigation.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective properties due to modulation of neuropeptide signaling pathways.

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